Deoxyflexixanthin/Keto-myxocoxanthin

Description

Properties

CAS No. |

26056-69-9 |

|---|---|

Molecular Formula |

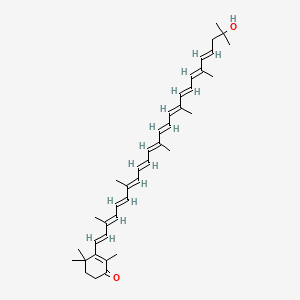

C40H54O2 |

Molecular Weight |

566.9 g/mol |

IUPAC Name |

3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E)-24-hydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C40H54O2/c1-31(19-13-21-33(3)22-14-23-34(4)25-16-29-40(9,10)42)17-11-12-18-32(2)20-15-24-35(5)26-27-37-36(6)38(41)28-30-39(37,7)8/h11-27,42H,28-30H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,25-16+,27-26+,31-17+,32-18+,33-21+,34-23+,35-24+ |

InChI Key |

GCDPDLHIDNBTJP-BOBWQXBNSA-N |

SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C |

Synonyms |

4-keto-1',2'-dihydro-1'-hydroxytorulene deoxyflexixanthin |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Deoxyflexixanthin/Keto-myxocoxanthin is classified as a carotenoid with the chemical formula . It is characterized by its unique structure, which contributes to its biological activities. The compound is derived from certain bacterial sources, notably Exiguobacterium acetylicum, which has been shown to produce various carotenoids with significant health benefits .

Biological Activities

1. Anti-Cancer Properties:

Recent studies have demonstrated the anti-cancer potential of this compound. In vitro assays revealed that this compound exhibits significant inhibition of colorectal cancer cell viability (HT-29 cells) in a dose-dependent manner. The mechanism involves the suppression of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and nitric oxide production in peripheral blood mononuclear cells (PBMCs) exposed to lipopolysaccharide (LPS) .

2. Anti-Inflammatory Effects:

The anti-inflammatory properties of this compound are notable. It has been shown to reduce oxidative stress and inflammation, which are critical factors in the development of various chronic diseases, including cancer and cardiovascular conditions . The antioxidant activity of this compound is significantly higher than that of ascorbic acid, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

3. Antioxidant Activity:

this compound possesses strong antioxidant properties that help neutralize free radicals, thereby protecting cells from oxidative damage. This activity is crucial for maintaining cellular health and preventing degenerative diseases associated with aging and environmental stressors .

Therapeutic Applications

1. Nutraceuticals:

Due to its health-promoting properties, this compound is being explored as a nutraceutical ingredient. Its incorporation into dietary supplements could provide an effective means to enhance health through natural compounds that support immune function and reduce inflammation .

2. Functional Foods:

The potential use of this compound in functional foods is also significant. Foods enriched with this carotenoid could offer additional health benefits, particularly in preventing chronic diseases linked to inflammation and oxidative stress .

3. Pharmaceutical Development:

Research indicates that carotenoids like this compound can be developed into pharmaceutical formulations aimed at treating conditions such as cancer and inflammatory diseases. The ongoing exploration of its mechanisms can lead to new drug discoveries targeting specific pathways involved in disease progression .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Carotenoids

Table 1: Key Structural and Functional Attributes

Key Findings :

Structural Differentiation: Deoxyflexixanthin lacks glycosylation but shares a hydroxylated β-end with 1α-hydroxytorulene, differing in ketone placement . Keto-myxocoxanthin’s glucoside ester modification enhances its bioavailability compared to non-esterified analogs like echinenone .

Functional Divergence :

- Antioxidant Capacity : Keto-myxocoxanthin glucoside ester showed 2.5-fold higher ROS scavenging than deoxyflexixanthin in Exiguobacterium extracts, attributed to its ketone and glycosyl groups .

- Photoprotection : Deoxyflexixanthin in chlorosomes absorbs blue-green light (450–470 nm), optimizing energy transfer in low-light environments, unlike myxoxanthophyll, which absorbs broader spectra .

Biosynthetic Pathways :

- Deoxyflexixanthin biosynthesis in Ca. thermophilum involves conserved genes for hydroxylation and ketolation, paralleling pathways in flexirubin-producing Bacteroidetes .

- Keto-myxocoxanthin production in Chloroflexus aurantiacus is light-regulated: fatty acid esters dominate under light, while glucoside esters form in darkness .

Q & A

Q. What experimental methodologies are recommended for characterizing the structural properties of deoxyflexixanthin and keto-myxocoxanthin?

To resolve structural ambiguities, combine X-ray crystallography for absolute configuration determination with NMR spectroscopy (e.g., , , and 2D techniques like COSY and HMBC) to analyze functional groups and stereochemistry. Validate purity via HPLC-DAD/HRMS to confirm molecular formulas and detect isomers. For polar carotenoids like keto-myxocoxanthin, use silica gel column chromatography and TLC with dichloromethane/ethyl acetate/acetone/methanol gradients for separation .

Q. How can researchers optimize extraction protocols for these compounds from microbial sources?

Employ sequential solvent extraction (e.g., acetone/methanol/hexane mixtures) to isolate carotenoids while minimizing degradation. For thermophilic bacteria like Roseiflexus castenholzii, use DEAE-Toyopearl 650 M columns to remove chlorophyll and polar lipids, followed by silica gel chromatography to fractionate derivatives like keto-myxocoxanthin glucoside esters. Protect samples from light and oxygen using inert atmospheres (e.g., N) .

Q. What spectroscopic techniques are critical for differentiating deoxyflexixanthin from keto-myxocoxanthin?

Leverage UV-Vis spectroscopy to identify conjugated double-bond systems (e.g., keto-myxocoxanthin’s absorption at ~470 nm). Use FTIR to detect carbonyl groups in keto derivatives. Confirm glycosylation patterns via enzymatic hydrolysis followed by LC-MS analysis of aglycone fragments .

Q. How should stability studies be designed to assess environmental sensitivity?

Conduct accelerated degradation assays under varying pH, temperature, and light conditions. Monitor degradation kinetics via HPLC-UV and identify breakdown products using HRMS . Compare oxidative stability with antioxidants like ascorbic acid to evaluate protective mechanisms .

Advanced Research Questions

Q. What strategies address contradictions in reported biosynthetic pathways for these carotenoids?

Apply isotopic labeling (e.g., -acetate) to trace precursor incorporation in microbial cultures. Combine genomic mining (e.g., CRISPR-Cas9 knockout of putative ketolase genes) with metabolomic profiling to validate enzymatic steps. Reconcile discrepancies by comparing pathway annotations across species (e.g., Anabaena vs. Nostoc) .

Q. How can researchers model the photoprotective role of keto-myxocoxanthin in cyanobacterial membranes?

Use liposome-based assays to simulate membrane embedding and measure singlet oxygen quenching via electron paramagnetic resonance (EPR) . Correlate findings with molecular dynamics simulations to analyze interactions with lipid bilayers. Validate in vivo relevance using mutants deficient in keto-myxocoxanthin biosynthesis .

Q. What statistical approaches resolve contradictions in antioxidant activity data across studies?

Apply multivariate analysis (e.g., PCA or PLS-DA) to identify confounding variables (e.g., solvent polarity, assay type). Use meta-regression to adjust for methodological heterogeneity. Validate findings with dose-response modeling (e.g., EC comparisons under standardized conditions) .

Q. What challenges arise in synthesizing deoxyflexixanthin analogs for structure-activity studies?

Address regioselectivity issues in ketolation steps using asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-couplings). Optimize protecting group strategies for hydroxylated intermediates. Characterize synthetic products with chiral HPLC and circular dichroism to confirm stereochemical fidelity .

Q. How can researchers establish structure-function relationships for rare derivatives like methoxy-keto-myxocoxanthin?

Perform computational docking to predict binding affinities with target proteins (e.g., antioxidant enzymes). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Compare bioactivity profiles with natural analogs using cell-based assays (e.g., ROS scavenging in UV-stressed cultures) .

Q. What interdisciplinary frameworks enhance ecological studies of these carotenoids?

Integrate metagenomic data from microbial mats with geochemical profiling (e.g., light intensity, nutrient gradients) to correlate carotenoid diversity with environmental stressors. Use stable isotope probing (SIP) to track carbon flux in situ, linking biosynthesis to ecosystem dynamics .

Methodological Notes

- Data Reproducibility : Document chromatographic conditions (e.g., column type, gradient profiles) and spectral parameters (e.g., NMR pulse sequences) to enable replication .

- Conflict Resolution : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability in quantitative assays .

- Ethical Reporting : Disclose limitations in sample purity or instrumental detection limits to avoid overinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.